molecular formula C16H17BrMgO B14875443 2-(2-Isopropylphenoxymethyl)phenylmagnesium bromide

2-(2-Isopropylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14875443
M. Wt: 329.51 g/mol
InChI Key: XHKNUZKAWCWHDP-UHFFFAOYSA-M
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Description

2-(2-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(2-isopropylphenoxymethyl)phenyl bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions like the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, alkyl halides, and various catalysts for coupling reactions. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, substituted alkanes, and biaryl compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

2-(2-isopropylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide
  • 2-[(iso-Propyloxy)methyl]phenylmagnesium bromide
  • 3-(2-isopropylphenoxymethyl)phenylmagnesium bromide

Uniqueness

2-(2-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its isopropyl group provides steric hindrance, influencing the outcome of reactions and making it suitable for specific synthetic applications.

Properties

Molecular Formula

C16H17BrMgO

Molecular Weight

329.51 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-propan-2-ylbenzene;bromide

InChI

InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

XHKNUZKAWCWHDP-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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